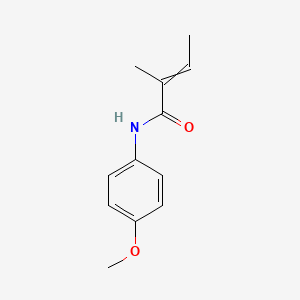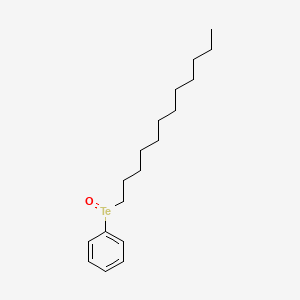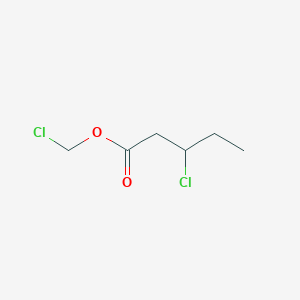
Chloromethyl 3-chloropentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 3-chloropentanoate is an organic compound with the molecular formula C6H10Cl2O2 It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 3-chloropentanoate can be synthesized through the chloromethylation of 3-chloropentanoic acid. One common method involves the reaction of 3-chloropentanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained at around 5-10°C to ensure high yields and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the chloromethylation process can be catalyzed by zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane . This method offers good yields and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 3-chloropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ester group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol.
Major Products Formed
Substitution Reactions: Products include substituted esters where the chlorine atom is replaced by the nucleophile.
Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Products include primary alcohols.
Applications De Recherche Scientifique
Chloromethyl 3-chloropentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules through chloromethylation, aiding in the study of biological processes.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of chloromethyl 3-chloropentanoate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl methyl ether: Used in similar chloromethylation reactions.
3-Chloropentanoic acid: The precursor in the synthesis of chloromethyl 3-chloropentanoate.
Chloromethyl benzene: Another chloromethylated compound with different reactivity due to the aromatic ring.
Uniqueness
This compound is unique due to its specific structure, which combines a chloromethyl group with a chlorinated ester. This combination imparts distinct reactivity and properties, making it valuable in various applications .
Propriétés
Numéro CAS |
80418-51-5 |
|---|---|
Formule moléculaire |
C6H10Cl2O2 |
Poids moléculaire |
185.05 g/mol |
Nom IUPAC |
chloromethyl 3-chloropentanoate |
InChI |
InChI=1S/C6H10Cl2O2/c1-2-5(8)3-6(9)10-4-7/h5H,2-4H2,1H3 |
Clé InChI |
OJAHETHLCCYRJD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14423797.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)
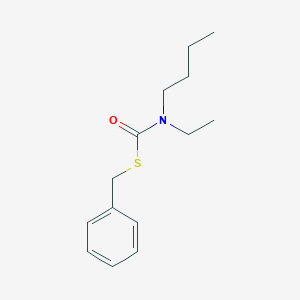


![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)
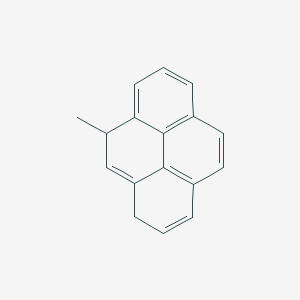
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)

